rac-(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid, cis
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Overview
Description
rac-(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid, cis is a racemic mixture of two enantiomers This compound is a derivative of benzofuran, a heterocyclic organic compound The racemic mixture is optically inactive due to the presence of equal amounts of both enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid, cis typically involves a series of organic reactions. One common method includes the reaction of a chiral amino alcohol with an appropriate acid. The process involves several steps, including protection of functional groups, formation of the benzofuran ring, and subsequent deprotection to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid, cis can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
rac-(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid, cis has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and other biochemical processes.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of rac-(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid, cis involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and racemic mixtures of chiral compounds. Examples include:
- rac-(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-ylmethanol, cis
- rac-(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-carboxamide, cis
Uniqueness
rac-(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid, cis is unique due to its specific structural features and the presence of both enantiomers in equal amounts. This racemic mixture can exhibit different properties compared to its individual enantiomers, making it valuable for various applications .
Properties
CAS No. |
2752192-48-4 |
---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
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